1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound that features a fluorine atom, a propan-2-yloxy group, and an ethan-1-amine moiety attached to a phenyl ring
Scientific Research Applications
1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions and enzyme activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable phenol derivative, such as 3-fluoro-4-hydroxybenzene.
Etherification: The phenol derivative undergoes etherification with isopropyl bromide in the presence of a base like potassium carbonate to form 3-fluoro-4-(propan-2-yloxy)benzene.
Amination: The resulting ether is then subjected to a nucleophilic substitution reaction with ethan-1-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
1-[3-Fluoro-4-(methoxy)phenyl]ethan-1-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. The fluorine atom also imparts distinct properties, such as increased metabolic stability and enhanced binding interactions in biological systems.
Properties
IUPAC Name |
1-(3-fluoro-4-propan-2-yloxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-8H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPUTTXYTNLILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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